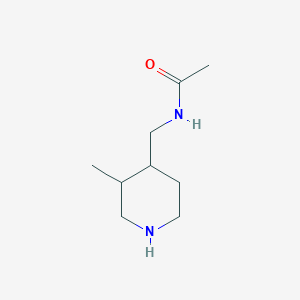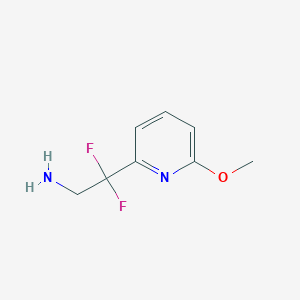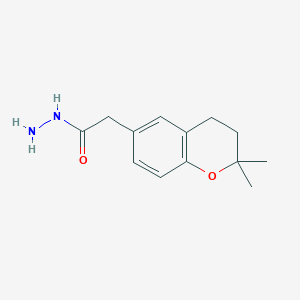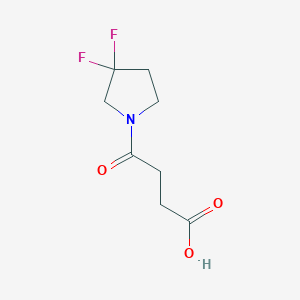
4-(3,3-二氟吡咯烷-1-基)-4-氧代丁酸
描述
4-(3,3-Difluoropyrrolidin-1-yl)-4-oxobutanoic acid (DFPOBA) is a difluorinated pyrrolidine derivative of 4-oxobutanoic acid. It has been studied for its potential use as a synthetic intermediate in the production of drugs and other compounds. DFPOBA is a versatile compound that can be used to create a variety of functional groups, such as amides, esters, and amines.
科学研究应用
光谱分析和分子结构
- FT-IR、分子结构和计算研究:一种与 4-(3,3-二氟吡咯烷-1-基)-4-氧代丁酸在结构上相关的化合物进行了详细的光谱分析,使用 FT-IR、NMR 和 X 射线衍射,突出了分子结构、振动频率和电子性质。该研究还进行了计算分析,以了解分子的稳定性、超共轭相互作用和电荷转移机制,提供了对这种化合物分子静电势和反应性的见解 (Rahul Raju 等人,2015)。
生物活性和药理学特征
- 药理学特征:尽管针对另一种化合物,但对 4-(2',4'-二氟联苯-4-基)-2-甲基丁酸的研究显示出抗炎、抗关节炎和免疫调节作用,表明结构相似的化合物,如 4-(3,3-二氟吡咯烷-1-基)-4-氧代丁酸,也可能具有重要的生物活性 (P. Bulej 等人,2005)。
分子对接和计算分析
- 分子对接和振动研究:专注于 4-氧代丁酸衍生物的研究涉及分子对接、振动分析和电子研究,以了解结构、电子和光学性质。这些研究对于评估生物活性以及包括类似于 4-(3,3-二氟吡咯烷-1-基)-4-氧代丁酸在内的化合物的潜在药用至关重要 (K. Vanasundari 等人,2018)。
材料科学和化学合成
- 区域选择性合成和化学性质:研究富电子氨基杂环以合成含三氟甲基的化合物突出了 4-氧代丁酸酯在材料科学中的重要性,证明了它们在以提高的产率合成稠合吡啶中的作用。这项研究表明 4-(3,3-二氟吡咯烷-1-基)-4-氧代丁酸在合成具有特定电子和光学性质的新型材料中具有潜力 (D. Volochnyuk 等人,2003)。
作用机制
Target of Action
The primary target of 4-(3,3-Difluoropyrrolidin-1-yl)-4-oxobutanoic acid is Dipeptidyl peptidase 4 (DPP-4) . DPP-4 is an enzyme that plays a significant role in glucose metabolism. It is involved in the inactivation of incretin hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which are responsible for insulin secretion in response to meals .
Mode of Action
4-(3,3-Difluoropyrrolidin-1-yl)-4-oxobutanoic acid interacts with its target, DPP-4, by inhibiting its activity . This inhibition prevents the breakdown of incretin hormones, leading to increased insulin secretion and decreased glucagon release. Consequently, this helps in the regulation of blood glucose levels .
Biochemical Pathways
The inhibition of DPP-4 affects the glucose-insulin homeostasis pathway. By preventing the degradation of incretin hormones, 4-(3,3-Difluoropyrrolidin-1-yl)-4-oxobutanoic acid enhances the insulinotropic effect of these hormones. This leads to increased insulin secretion from pancreatic beta cells and decreased glucagon release from alpha cells. The net effect is the regulation of blood glucose levels .
Pharmacokinetics
It is suggested that this compound is eliminated by both metabolism and renal clearance . The absorption of this compound is rapid in all species, with maximal plasma concentrations of radioactivity achieved within 1 hour after the dose . More detailed studies are required to fully understand the ADME properties of this compound.
Result of Action
The molecular and cellular effects of 4-(3,3-Difluoropyrrolidin-1-yl)-4-oxobutanoic acid’s action result in the regulation of blood glucose levels. By inhibiting DPP-4, this compound increases the levels of active incretin hormones, leading to enhanced insulin secretion and reduced glucagon release. This helps in maintaining glucose homeostasis, making this compound potentially beneficial for the treatment of type 2 diabetes .
属性
IUPAC Name |
4-(3,3-difluoropyrrolidin-1-yl)-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11F2NO3/c9-8(10)3-4-11(5-8)6(12)1-2-7(13)14/h1-5H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGXHGQGLWALWNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1(F)F)C(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11F2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,3-Difluoropyrrolidin-1-yl)-4-oxobutanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



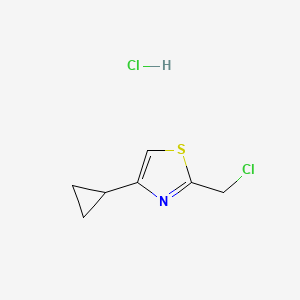

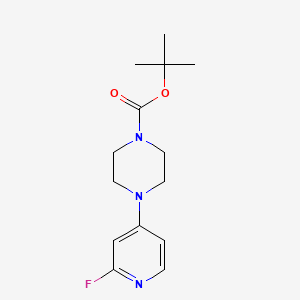
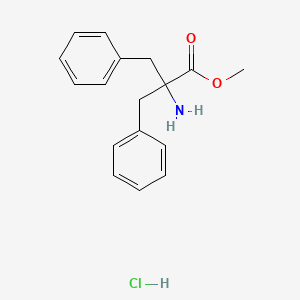
![9-(Trifluoromethyl)-6-azaspiro[3.5]nonane](/img/structure/B1434909.png)

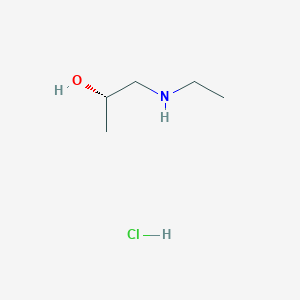
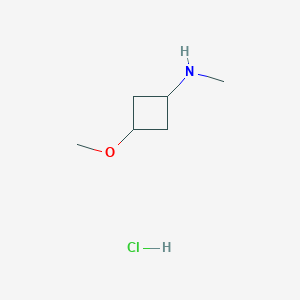

![[(6-Chloro-1-isopropyl-1H-benzimidazol-2-yl)methyl]amine dihydrochloride](/img/structure/B1434915.png)

